molecular formula C20H22N4O3 B11655264 4-[(Z)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]-2-ethoxyphenyl acetate

4-[(Z)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]-2-ethoxyphenyl acetate

Cat. No.: B11655264
M. Wt: 366.4 g/mol
InChI Key: YGYXTECQFBXWMS-WJDWOHSUSA-N
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Description

4-[(1Z)-2-CYANO-2-{5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}ETH-1-EN-1-YL]-2-ETHOXYPHENYL ACETATE is a complex organic compound characterized by its unique triazoloazepine structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1Z)-2-CYANO-2-{5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}ETH-1-EN-1-YL]-2-ETHOXYPHENYL ACETATE typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(1Z)-2-CYANO-2-{5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}ETH-1-EN-1-YL]-2-ETHOXYPHENYL ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4-[(1Z)-2-CYANO-2-{5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}ETH-1-EN-1-YL]-2-ETHOXYPHENYL ACETATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It is investigated for its potential therapeutic effects, including antiviral and antimicrobial activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1Z)-2-CYANO-2-{5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}ETH-1-EN-1-YL]-2-ETHOXYPHENYL ACETATE involves its interaction with specific molecular targets and pathways. The triazoloazepine core can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The cyano and ethoxyphenyl acetate groups may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-2-CYANO-2-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)ETHENYL]PHENYL PROPIONATE
  • 4-[(E)-2-CYANO-2-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)ETHENYL]-2-METHOXYPHENYL PROPIONATE

Uniqueness

The uniqueness of 4-[(1Z)-2-CYANO-2-{5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}ETH-1-EN-1-YL]-2-ETHOXYPHENYL ACETATE lies in its specific structural features, which confer distinct biological activities and chemical reactivity compared to similar compounds .

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

[4-[(Z)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]-2-ethoxyphenyl] acetate

InChI

InChI=1S/C20H22N4O3/c1-3-26-18-12-15(8-9-17(18)27-14(2)25)11-16(13-21)20-23-22-19-7-5-4-6-10-24(19)20/h8-9,11-12H,3-7,10H2,1-2H3/b16-11-

InChI Key

YGYXTECQFBXWMS-WJDWOHSUSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(/C#N)\C2=NN=C3N2CCCCC3)OC(=O)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C2=NN=C3N2CCCCC3)OC(=O)C

Origin of Product

United States

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